molecular formula C12H16N2O B1466598 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine CAS No. 1497070-90-2

1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine

Cat. No.: B1466598
CAS No.: 1497070-90-2
M. Wt: 204.27 g/mol
InChI Key: QDKLICOYUDCGPU-UHFFFAOYSA-N
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Description

1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-7-14(8-11)6-9-1-2-12-10(5-9)3-4-15-12/h1-2,5,11H,3-4,6-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKLICOYUDCGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CN3CC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.

Cellular Effects

The effects of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions. Long-term exposure to this compound in vitro has been associated with sustained modulation of cellular signaling pathways and gene expression.

Transport and Distribution

The transport and distribution of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is crucial for its biological activity and therapeutic potential.

Biological Activity

1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine is C14H17NC_{14}H_{17}N with a molecular weight of approximately 215.29 g/mol. The structure features a benzofuran moiety linked to an azetidine ring, which is significant for its biological interactions.

Anticancer Properties

Research has indicated that derivatives of azetidine compounds exhibit notable cytotoxicity against various cancer cell lines. For instance, in vitro studies have shown that related compounds demonstrate IC50 values as low as 10.46 μM against HeLa cells, indicating strong antiproliferative activity . The mechanism often involves the inhibition of key cellular pathways responsible for tumor growth.

Enzyme Inhibition

1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine has also been studied for its inhibitory effects on specific enzymes. For example, certain derivatives have shown significant inhibition of α-glucosidase, with reported IC50 values around 52.54 μM . This suggests potential applications in managing conditions like diabetes by modulating carbohydrate metabolism.

G-Protein Coupled Receptor (GPCR) Modulation

The compound's interaction with GPCRs has been a focal point in research. Azetidine derivatives have been identified as allosteric modulators for various GPCRs, which play crucial roles in numerous physiological processes. These interactions can lead to enhanced therapeutic effects with reduced side effects compared to traditional agonists or antagonists .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of several azetidine derivatives against HeLa and MCF7 cell lines. The most potent compounds showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Enzyme Activity : Another investigation focused on the enzyme inhibition properties of azetidine derivatives. Compounds were tested for their ability to inhibit α-glucosidase and showed promising results that could lead to new treatments for metabolic disorders .
  • Molecular Docking Studies : Computational studies using molecular docking techniques helped elucidate the binding affinities and modes of interaction between the compound and its biological targets. These studies provide insights into the structure-activity relationships that govern the biological efficacy of these compounds .

Data Table: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (μM)Reference
CytotoxicityHeLa10.46 ± 0.82
Enzyme Inhibitionα-glucosidase52.54 ± 0.09
GPCR ModulationVarious GPCRsN/A

Scientific Research Applications

Pharmacological Applications

A. Antidepressant and Anxiolytic Properties

Recent studies have indicated that compounds with structural similarities to 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine may exhibit antidepressant and anxiolytic effects. For instance, related compounds have been evaluated for their binding affinities at serotonin receptors, which are crucial targets for antidepressant drugs. The mechanism of action often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

B. Neuroprotective Effects

Research has suggested that derivatives of this compound may have neuroprotective properties. Such effects are relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play significant roles. Compounds that can inhibit amyloid fibril formation or reduce tau pathology are particularly promising .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is vital for optimizing the pharmacological properties of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine. Studies have shown that modifications to the benzofuran moiety can significantly affect the compound's biological activity. For example, variations in the substituents on the azetidine ring can alter receptor binding profiles and enhance therapeutic efficacy .

Synthesis and Characterization

The synthesis of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine involves multi-step chemical processes that require careful optimization to ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are essential for confirming the structure and purity of synthesized compounds .

In Vitro and In Vivo Studies

A. In Vitro Evaluations

In vitro studies are critical for assessing the pharmacological profiles of 1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine. These evaluations typically involve examining receptor binding affinities and functional assays to determine the compound's effects on neurotransmitter systems .

B. In Vivo Efficacy

Following promising in vitro results, in vivo studies are conducted to evaluate the therapeutic potential of this compound in animal models. These studies help establish dosage regimens and assess efficacy in conditions such as depression or anxiety disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.